molecular formula C8H15Cl3N2S B5162737 7,7-Dichlorohept-6-enyl carbamimidothioate;hydrochloride

7,7-Dichlorohept-6-enyl carbamimidothioate;hydrochloride

Cat. No.: B5162737
M. Wt: 277.6 g/mol
InChI Key: KTBVITLSEIRHPC-UHFFFAOYSA-N
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Description

7,7-Dichlorohept-6-enyl carbamimidothioate;hydrochloride is a chemical compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dichlorohept-6-enyl carbamimidothioate;hydrochloride involves multiple steps. One common method includes the reaction of cyclohexene with chloroform and sodium hydroxide in the presence of tri-n-propylamine. The reaction mixture is cooled to 0°C and stirred vigorously, followed by further stirring at room temperature and then at 50°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving distillation under reduced pressure and extraction techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7,7-Dichlorohept-6-enyl carbamimidothioate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include diazonium salts, isothiocyanates, and amines. The reactions are often carried out under mild conditions, such as room temperature, to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reactions with diazonium salts can lead to the formation of S-aryl carbamimidothioates .

Scientific Research Applications

7,7-Dichlorohept-6-enyl carbamimidothioate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of viral infections.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 7,7-Dichlorohept-6-enyl carbamimidothioate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Dichlorohept-6-enyl carbamimidothioate;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7,7-dichlorohept-6-enyl carbamimidothioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Cl2N2S.ClH/c9-7(10)5-3-1-2-4-6-13-8(11)12;/h5H,1-4,6H2,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBVITLSEIRHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC=C(Cl)Cl)CCSC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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